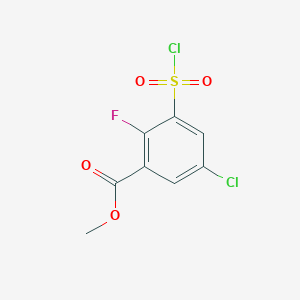
N-(pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide derivatives is not directly reported in the provided papers. However, similar compounds have been synthesized, which can offer insights into potential synthetic routes. For instance, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized by spectral data and elemental analysis . Another relevant synthesis involved a series of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, achieved in high yield and purity using TBTU as a catalyst . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and crystallography. For example, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined, providing insights into the arrangement of similar trifluoromethyl groups . Additionally, the structure of N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide was confirmed by X-ray diffraction, which could be relevant to understanding the structural aspects of the target compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in various contexts. For instance, the antifungal activity of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides was assessed, indicating potential bioactivity . Moreover, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids involved reactions that could be relevant to the chemical behavior of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through spectral studies and biological activity assessments. The antibacterial, anti-inflammatory, and antioxidant activities of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were evaluated, suggesting a range of potential properties for the compound of interest . Additionally, the antiallergic activity of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides was determined using the rat passive cutaneous anaphylaxis assay, which could imply similar properties for the target compound .
科学的研究の応用
Pharmacophore Design and Kinase Inhibition
A significant application of this compound is in the pharmacophore design for kinase inhibitors, especially targeting the p38 mitogen-activated protein (MAP) kinase, which is crucial for proinflammatory cytokine release. The design, synthesis, and activity studies of synthetic compounds with imidazole scaffolds, including analogs with pyridinyl substitutions, have shown selective inhibition of p38 MAP kinase. These compounds bind to the ATP pocket, replacing ATP and demonstrating higher selectivity and potency than the reference compounds due to specific structural features such as the 4-fluorophenyl ring and pyridine substituents (Scior et al., 2011).
Optical Sensors and Biological Significance
Compounds containing heteroatoms like N-(pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide have been employed as recognition units in the synthesis of optical sensors due to their biological and medicinal applications. The pyrimidine derivatives, which share a similar heterocyclic core with the subject compound, have shown potential as exquisite sensing materials and exhibit a range of biological and medicinal applications (Jindal & Kaur, 2021).
Organic Synthesis and Catalysis
The incorporation of pyridine and pyrimidine rings into π-extended conjugated systems has been crucial for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The versatility of these heterocyclic moieties, including pyrimidine derivatives, is invaluable in the development of electroluminescent properties and materials for organic light-emitting diodes (OLEDs), showcasing the broad applicability of compounds like this compound in the field of materials science (Lipunova et al., 2018).
特性
IUPAC Name |
N-pyridin-4-yl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N6O/c15-14(16,17)9-1-3-11(4-2-9)23-21-12(20-22-23)13(24)19-10-5-7-18-8-6-10/h1-8H,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGDMCFVJIWRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)


![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)
![3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2504042.png)
![4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2504043.png)


![3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504049.png)
![1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2504050.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2504053.png)